1-Cyclohexenyl phenyl ketone

Descripción general

Descripción

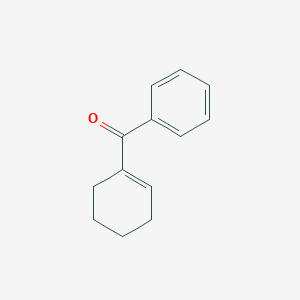

1-Cyclohexenyl phenyl ketone, also known as (1-hydroxycyclohexyl)-phenylmethanone or 1-benzoylcyclohexanol, is an organic compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.27 g/mol . Its structure features a cyclohexenyl group (a six-membered ring with one double bond) attached to a phenyl ketone moiety. This compound is industrially significant, serving as an intermediate in adhesives, coatings, and photosensitive chemicals . Key identifiers include CAS number 947-19-3, PubChem CID 70355, and InChI Key QNODIIQQMGDSEF-UHFFFAOYSA-N .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Cyclohexenyl phenyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of cyclohexene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{C}6\text{H}{10} \rightarrow \text{C}_6\text{H}_5\text{COC}_6\text{H}_9 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the hydrogenation of benzophenone under specific conditions to achieve the desired product. This method ensures high yield and purity, making it suitable for large-scale production.

Análisis De Reacciones Químicas

1-Cyclohexenyl phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzoic acid and cyclohexanone.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 1-cyclohexenyl phenyl alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

Oxidation: Benzoic acid, cyclohexanone

Reduction: 1-Cyclohexenyl phenyl alcohol

Substitution: Substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Photoinitiators in Polymer Chemistry

1-Cyclohexenyl phenyl ketone is primarily recognized for its role as a photoinitiator in photopolymerization processes. Photoinitiators are crucial in converting liquid monomers into solid polymers upon exposure to UV light. This compound generates free radicals when irradiated, initiating the polymerization of unsaturated compounds. It is particularly effective in:

- UV Coatings : Used in the manufacturing of high-gloss finishes for furniture and flooring.

- Printing Inks : Employed in UV inks for high-quality printing applications.

- Adhesives : Acts as a curing agent in various adhesive formulations.

The efficiency of this compound as a photoinitiator has been documented in studies showing its ability to facilitate rapid curing under UV light, making it suitable for industrial applications that require fast processing times .

Synthesis of Antispasmodic Agents

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antispasmodic agents. Its derivatives are utilized to create compounds that exhibit therapeutic effects, particularly in treating gastrointestinal disorders. The synthesis pathway often involves the transformation of this compound into more complex structures that possess medicinal properties .

Leather Treatment and Photosensitizers

In the leather industry, this compound is used as an intermediate for leather treatment processes. It aids in enhancing the durability and aesthetic qualities of leather products. Additionally, it is involved in the synthesis of photosensitizers, which are essential for various photochemical reactions used in textile and material treatments .

Material Science Applications

Research has shown that this compound can be utilized to study crosslinked materials under thermal and aquathermal conditions. These studies help understand the behavior of polymer networks and their stability under different environmental conditions, which is vital for developing new materials with tailored properties .

Chemical Synthesis

This compound can also be synthesized through various chemical reactions, including Diels-Alder reactions and Friedel-Crafts acylation. These synthetic pathways allow chemists to produce this compound efficiently while maintaining high yields and selectivity .

Case Studies

Mecanismo De Acción

1-Cyclohexenyl phenyl ketone can be compared with other similar compounds, such as:

Cyclohexyl phenyl ketone: This compound has a saturated cyclohexane ring instead of a cyclohexene ring. It exhibits different reactivity and properties due to the absence of the double bond.

Benzophenone: Benzophenone lacks the cyclohexene ring and has two phenyl groups attached to the carbonyl carbon. It is widely used in the synthesis of various organic compounds and as a photoinitiator in polymer chemistry.

Acetophenone: Acetophenone has a phenyl group and a methyl group attached to the carbonyl carbon. It is a simpler ketone with different chemical properties and applications.

Uniqueness: this compound is unique due to the presence of both a cyclohexene ring and a phenyl group, which impart distinct chemical properties and reactivity. Its structure allows for diverse chemical transformations, making it a versatile compound in organic synthesis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cyclohexyl Phenyl Ketone (CAS 712-50-5)

- Structure : Fully saturated cyclohexyl ring attached to a phenyl ketone.

- Reactivity : The absence of a double bond reduces conjugation, leading to lower reactivity in radical cyclization and epoxidation reactions compared to 1-cyclohexenyl derivatives .

- Biological Activity : In enzyme inhibition studies, the saturated cyclohexyl group is less potent than the 1-cyclohexenyl group due to the lack of sp² hybridization .

1-Acetylcyclohexene (CAS 932-66-1)

- Structure : A cyclohexene ring substituted with a methyl ketone group.

- Synthesis : Prepared via decarboxylation of 7-oxo acids, yielding α,β-unsaturated ketones .

- Applications : Used in catalytic asymmetric epoxidation, achieving moderate yields (45–82%) depending on substituents .

Cyclopentyl Phenyl Ketone (CAS 5422-88-8)

- Structure : Five-membered cyclopentyl ring attached to phenyl ketone.

- Reactivity : Smaller ring size increases strain, enhancing reactivity in cycloaddition reactions but reducing stability compared to six-membered analogs .

Cyclohexyl Methyl Ketone (CAS 823-76-7)

- Structure : Saturated cyclohexyl ring with a methyl ketone group.

- Physical Properties : Lower molecular weight (126.20 g/mol ) and simpler structure result in higher volatility .

Key Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| 1-Cyclohexenyl Phenyl Ketone | C₁₃H₁₆O₂ | 204.27 | 947-19-3 | Unsaturated cyclohexenyl |

| Cyclohexyl Phenyl Ketone | C₁₃H₁₆O | 188.27 | 712-50-5 | Saturated cyclohexyl |

| 1-Acetylcyclohexene | C₈H₁₂O | 124.18 | 932-66-1 | Methyl ketone substituent |

| Cyclopentyl Phenyl Ketone | C₁₂H₁₄O | 174.24 | 5422-88-8 | Five-membered ring |

Actividad Biológica

1-Cyclohexenyl phenyl ketone (CHPK) is an organic compound with significant potential in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a range of biological activities, making it a subject of interest for researchers. This article provides a comprehensive overview of the biological activity of CHPK, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 204.27 g/mol

- CAS Number : 17040-65-2

CHPK is characterized by a cyclohexene ring attached to a phenyl ketone moiety, which contributes to its reactivity and biological interactions.

Photochemical Reactions

CHPK undergoes photochemical transformations, notably the photo-Nazarov cyclization , which involves a light-induced reaction leading to the formation of cyclopentenone derivatives. This reaction is crucial for understanding its biological activity, particularly in the context of phototoxicity and cellular interactions .

Cellular Interactions

The compound has been shown to induce photohaemolysis in human erythrocytes upon exposure to ultraviolet light. This suggests potential applications in photodynamic therapy (PDT) where light-activated compounds can selectively target and destroy cancer cells.

Enzymatic Activity

CHPK may act as a substrate for various enzymes, influencing metabolic pathways related to oxidative stress and inflammation. It has been implicated in modulating oxidoreductase activity, which is significant for conditions such as nonalcoholic fatty liver disease (NAFLD) where oxidative stress plays a critical role .

Antimicrobial Properties

Research indicates that CHPK exhibits antimicrobial activity against various pathogens. Its structure allows it to interact with microbial membranes, potentially disrupting their integrity and function. The exact mechanisms remain under investigation but are believed to involve interference with microbial metabolism .

Anti-inflammatory Effects

Phenyl ketone derivatives, including CHPK, have shown promise in reducing inflammation. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Case Studies

-

Study on NAFLD :

- A study highlighted the potential of phenyl ketone derivatives, including CHPK analogs, in treating NAFLD. These compounds were found to significantly reduce lipid accumulation in hepatocytes and improve metabolic profiles in animal models .

- Table 1 : Summary of Biological Activities Against NAFLD

Compound EC50 (μM) Effect on Cholesterol Effect on Triglycerides 5f ≤ 13.5 Significant reduction Significant reduction Control N/A Minimal effect Minimal effect

-

Phototoxicity Studies :

- Another study focused on the phototoxic effects of CHPK on erythrocytes, demonstrating that exposure to UV light led to increased hemolysis rates compared to controls. This study underscores the importance of understanding the safety profiles of compounds like CHPK when considering therapeutic applications involving light activation.

Synthetic Applications

CHPK serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows it to be utilized in synthesizing more complex molecules with desired biological activities .

Q & A

Basic Research Questions

Q. How can 1-cyclohexenyl phenyl ketone be synthesized in a laboratory setting?

A common method involves Claisen condensation under alkaline conditions, where phenylacetonitrile and methyl benzoate react to form intermediates like phenyl-1-nitrilebenzyketone, which are hydrolyzed in 48% HBr solution . Alternative routes include copper(I)-activated Grignard reagent additions to nitriles or acyl bromides, yielding ketones via nucleophilic substitution . For higher purity, one-step synthesis protocols using optimized reaction parameters (e.g., temperature, solvent polarity) are recommended .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear magnetic resonance (¹H NMR, ¹³C NMR) and Fourier-transform infrared spectroscopy (FT-IR) are standard. For example, ¹H NMR peaks at δ 5.91–5.86 ppm (C=CH) and δ 2.16–2.01 ppm (CH₂ groups) confirm structural features . Elemental analysis (EA) ensures stoichiometric consistency with the molecular formula C₁₃H₁₆O .

Q. What are the primary applications of this compound in academic research?

It serves as a precursor in radical cyclization reactions to generate alkynylated ketones and as a substrate for studying β-elimination pathways, such as the formation of cyclohexyne intermediates when reacted with iodonium salts and mild bases . Its derivatives are also explored in photopolymerization studies .

Advanced Research Questions

Q. How do substituents on the cyclohexenyl or phenyl rings influence reaction yields in radical cyclization?

Replacing the phenyl group with less activated substituents (e.g., 1-cyclohexenyl or n-butyl) reduces yields due to slower radical cyclization kinetics. For instance, substituting phenyl with 1-cyclohexenyl decreases yields from ~85% to <50%, as observed in alkynylation studies . Optimizing electron-donating/withdrawing groups and steric effects can mitigate this .

Q. What contradictions exist in reported synthesis methods, and how can they be resolved?

Discrepancies arise in hydrolysis conditions for intermediates. For example, Hu et al. (2005) achieved 85.6% yield using 48% HBr , whereas Ding et al. (2009) reported improved yields (92%) via catalytic Ni-mediated coupling of acyl bromides with Grignard reagents . Comparative kinetic studies under varying pH, temperature, and solvent systems are critical for reconciling data .

Q. What mechanistic insights explain the formation of cyclohexyne intermediates from iodonium salts?

Cyclohexyne intermediates form via β-elimination when 1-cyclohexenyl(phenyl)iodonium salts react with bases (e.g., tetrabutylammonium acetate). These intermediates are trapped via [4+2] cycloaddition with tetraphenylcyclopentadienone, achieving >90% yields. Computational studies suggest a concerted elimination pathway with a low activation barrier (ΔG‡ ~25 kcal/mol) .

Q. How can photochemical stability be optimized for UV-curing applications?

Stability depends on the α-hydroxyketone structure’s resistance to Norrish-type cleavage. Modifying substituents (e.g., electron-withdrawing groups on the phenyl ring) reduces photodegradation. For example, Irgacure 184 (a derivative) shows enhanced stability under UV light due to steric shielding of the carbonyl group .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Catalytic Systems : Use Ni or Cu catalysts for cross-coupling reactions to minimize side products .

- Trapping Agents : Employ tetraphenylcyclopentadienone to stabilize reactive intermediates (e.g., cyclohexyne) .

- Purification : Column chromatography (hexane:EtOAc 30:1) isolates products with >95% purity .

Q. How can computational modeling enhance experimental design for this compound?

Density functional theory (DFT) predicts reaction pathways (e.g., cycloaddition energetics) and spectroscopic properties. For instance, simulated ¹³C NMR shifts for carbonyl carbons (δ ~200 ppm) align with experimental data, aiding structural validation .

Propiedades

IUPAC Name |

cyclohexen-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXUKSMUKHKIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290221 | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17040-65-2 | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.